Phosphetane 1-oxide
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Overview
Description
Phosphetane 1-oxide is a four-membered organophosphorus heterocycle with the chemical formula C₃H₇PO. It is a derivative of phosphetane, where the phosphorus atom is bonded to an oxygen atom, forming a phosphine oxide. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphetane 1-oxide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with alkenes in the presence of aluminum trichloride, followed by oxidation with water . Another method includes the alkylation and intramolecular cyclization of phosphines or phosphine oxides . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or distillation, to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphetane 1-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation state compounds.
Reduction: Reduction to phosphines.
Substitution: Replacement of substituents on the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrosilanes for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state phosphorus compounds, while reduction reactions produce phosphines .
Scientific Research Applications
Phosphetane 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphetane 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus-oxygen bond. This bond can undergo cleavage and formation, allowing the compound to act as a catalyst or intermediate in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Phosphetane 1-oxide can be compared with other similar compounds, such as:
Phosphiranes: Three-membered phosphorus-containing rings.
Phospholes: Five-membered phosphorus-containing rings.
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Uniqueness
This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing heterocycles .
List of Similar Compounds
- Phosphirane
- Phosphole
- Phosphine oxide
Properties
Molecular Formula |
C3H6OP+ |
---|---|
Molecular Weight |
89.05 g/mol |
IUPAC Name |
phosphetan-1-ium 1-oxide |
InChI |
InChI=1S/C3H6OP/c4-5-2-1-3-5/h1-3H2/q+1 |
InChI Key |
LFILZEHCCUHLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C[P+](=O)C1 |
Origin of Product |
United States |
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